Phthalimide, N-(1-formylethyl)-

Overview

Description

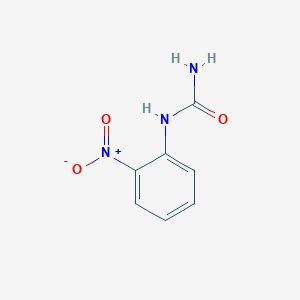

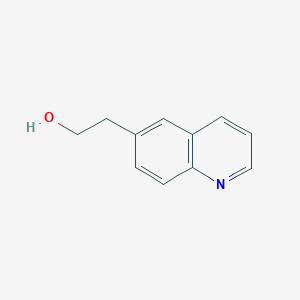

Phthalimide, N-(1-formylethyl)- is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.1941 . It is a structural motif frequently found in natural products, pharmaceuticals, and organic materials .

Synthesis Analysis

The most common strategy for the synthesis of phthalimides involves the condensation of phthalic acids/anhydrides with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis

The molecular structure of Phthalimide, N-(1-formylethyl)- can be represented by the IUPAC Standard InChI: InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 .Chemical Reactions Analysis

Phthalimides are readily deprotonated by hydroxide to give the corresponding anion, which reacts with bromine to give the N-bromophthalimide product . In peptide synthesis, the exhaustive substitution of primary amines is desirable to block both hydrogens and avoid racemization of the substrates .Scientific Research Applications

Anti-Microbial Activity

Phthalimide derivatives, including “Phthalimide, N-(1-formylethyl)-”, have been synthesized and evaluated for their in vitro anti-microbial activities . For instance, one derivative, ( ZE) - 2- [4- (1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, showed remarkable anti-microbial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa .

Anti-Oxidant Activity

Some phthalimide derivatives have demonstrated anti-oxidant activity. For example, the compounds 2- [4- (4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2- [4- (3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione have shown anti-oxidant activity .

Anti-Inflammatory Activity

Phthalimide derivatives have also been evaluated for their in vitro anti-inflammatory activities . One derivative, 4- ( N’ - {1- [4- (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, showed the highest in vitro anti-inflammatory activity among the tested compounds .

Synthesis of Functionalized Phthalimides

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The synthesis of functionalized phthalimides, including “Phthalimide, N-(1-formylethyl)-”, has presented long-standing challenges to the synthetic community .

Use in Organic Materials

Phthalimides, including “Phthalimide, N-(1-formylethyl)-”, are frequently found in organic materials . They are used in the construction of various organic materials due to their unique structural motif .

Use in Pharmaceuticals

Phthalimides are a common structural motif in pharmaceuticals . They are used in the synthesis of various pharmaceutical compounds due to their unique properties .

Safety and Hazards

Phthalimide, N-(1-formylethyl)- should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

Phthalimides, including “Phthalimide, N-(1-formylethyl)-”, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .

Mode of Action

Phthalimides are known to be used as precursors to other organic compounds . They can be used as a masked source of ammonia , which suggests that they may interact with their targets by releasing ammonia under certain conditions.

Biochemical Pathways

Phthalimides are known to be used as precursors to other organic compounds , suggesting that they may be involved in various biochemical pathways depending on the specific compounds they are used to synthesize.

Pharmacokinetics

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and temperature.

Result of Action

Phthalimides are known to be used as precursors to other organic compounds , suggesting that the effects of “Phthalimide, N-(1-formylethyl)-” may depend on the specific compounds it is used to synthesize.

Action Environment

Given that phthalimide is more soluble in water upon addition of base , it can be inferred that factors such as pH and temperature may influence the compound’s action.

properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945780 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23101-87-3 | |

| Record name | Phthalimide, N-(1-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)

![Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)](/img/structure/B3049954.png)

![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)